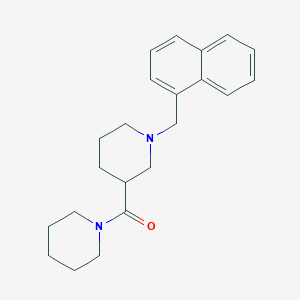
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as NMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of NMP is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. NMP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. NMP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
NMP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. NMP has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. In addition, NMP has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NMP in lab experiments is its high purity and stability. NMP is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for use in lab experiments where consistency and reproducibility are important. However, one of the limitations of using NMP in lab experiments is its potential toxicity. NMP has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of NMP. One of the most promising areas of research is the development of NMP-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. NMP has been shown to have neuroprotective effects and may help to slow the progression of these diseases. In addition, NMP may have potential applications in the treatment of epilepsy, chronic pain, and other neurological disorders. Further research is needed to fully understand the mechanisms of action of NMP and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of NMP involves the reaction of 1-naphthalen-1-ylmethylpiperidin-3-ol with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to NMP by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
NMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. NMP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, NMP has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
Nombre del producto |
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone |
|---|---|
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H28N2O/c25-22(24-14-4-1-5-15-24)20-11-7-13-23(17-20)16-19-10-6-9-18-8-2-3-12-21(18)19/h2-3,6,8-10,12,20H,1,4-5,7,11,13-17H2 |
Clave InChI |
DKAZKQVGVCZXNP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)